N-Ethyl-2-(phenylthio)ethanamine
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Description
N-Ethyl-2-(phenylthio)ethanamine is a chemical compound that has been studied for its potential use in various applications. It is an intermediate in the synthesis of the Bcl-2 inhibitor ABT-263, which is significant in the context of cancer research due to the role of Bcl-2 in regulating apoptosis .
Synthesis Analysis
The synthesis of this compound has been achieved through the Gabriel reaction, starting from 2-phenylthio ethyl bromide. The use of 4-nitrophthalimide as the synthon has been found to be more effective than phthalimide, with an overall yield of about 61% . This synthesis route is crucial for producing the compound in sufficient quantities for further study and potential therapeutic applications.
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been analyzed. For instance, the molecular structure of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines and their nickel(II) dibromide complexes have been determined by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at nickel . Additionally, the molecular packing of enantiopure (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine has been reported to show a compact and dense three-dimensional arrangement, which is significant for understanding the physical properties of such compounds .
Chemical Reactions Analysis
The 2-(phenylthio)ethyl group has been proposed as a novel two-stage base protecting group for thymidine analogues. It can be inserted regiospecifically at the N3-position of the pyrimidine by a Mitsunobu reaction and is stable under strongly basic conditions. This allows for selective O-alkylation of ribose moieties without undesired base alkylations. After oxidation to sulfone, the protecting group can be removed by a β-elimination mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insight into the behavior of this compound. For example, the optical properties of (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine have been studied, revealing blue and green emission bands in the visible region, which indicates potential applications in optoelectronic devices . The structural aspects of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane, an analogue of the degradation product of DDT, have been analyzed, providing comparative conformational parameters that could be relevant to the study of this compound .
Scientific Research Applications
Synthesis of 2-(Phenylthio)ethanamine
2-(Phenylthio)ethanamine serves as an intermediate in the synthesis of the Bcl-2 inhibitor ABT-263, prepared from 2-phenylthio ethyl bromide using the Gabriel reaction. This synthesis demonstrates the compound's utility in the development of therapeutics targeting cancer pathways (Zhou Youjun, 2010).
Protective Group for Thymidine Analogues
The compound has been proposed as a novel two-stage base protecting group for the thymine residue in the synthesis of sugar-modified thymidine derivatives. This innovative protection approach allows for selective O-alkylation of ribose moieties, highlighting the compound's importance in nucleoside chemistry (J. D’Onofrio, L. D. Napoli, G. D. Fabio, D. Montesarchio, 2006).
Antimicrobial Activity
Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. This study underscores the potential for developing new antimicrobial agents from derivatives of N-Ethyl-2-(phenylthio)ethanamine (R. Kumbhare, K. V. Kumar, T. Dadmal, U. Kosurkar, K. Appalanaidu, 2013).
Antioxidant Activities
New trisubstituted triazoles, synthesized from reactions involving ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxy phenyl)ethanamine, were evaluated for their antioxidant properties. These studies contribute to the understanding of the compound's role in synthesizing molecules with potential antioxidant activities (K. Sancak, Y. Ünver, D. Ünlüer, Esra Düğdü, Gülcan Kör, 2012).
Antifungal and Antibacterial Activity
Substituted 6-fluorobenzo[d]thiazole amides, synthesized by condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with benzoyl chlorides, showed promising antibacterial and antifungal activities. This research highlights the compound's utility in creating derivatives with significant antimicrobial properties (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).
properties
IUPAC Name |
N-ethyl-2-phenylsulfanylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQYJYJDFQESIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCSC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607797 |
Source
|
Record name | N-Ethyl-2-(phenylsulfanyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5042-43-3 |
Source
|
Record name | N-Ethyl-2-(phenylsulfanyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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